Tolterodina

描述

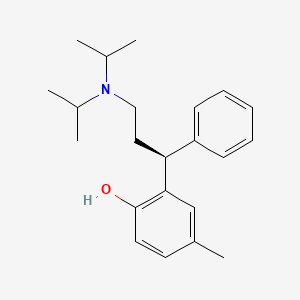

Structure

3D Structure

属性

IUPAC Name |

2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24/h6-12,15-17,20,24H,13-14H2,1-5H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGJQPCLVADCPB-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)O)[C@@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124937-53-7 | |

| Record name | (S)-Tolterodine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124937537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-TOLTERODINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UWD7V7S6JT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Action of Tolterodina

Elucidation of Muscarinic Receptor Binding Profile

The interaction of Tolterodina with muscarinic receptors is characterized by its competitive antagonism. pharmacytimes.com Both this compound and its primary active metabolite, 5-hydroxymethyltolterodine (5-HMT), exhibit a high specificity for these receptors. drugbank.compfizer.com Their binding profile has been extensively studied to understand their therapeutic effects.

The affinity of this compound and its active metabolite for muscarinic receptors has been quantified through radioligand binding studies, which determine the inhibition constant (Ki). These studies reveal that both compounds bind with high affinity to muscarinic receptors. nih.gov For instance, in vitro experiments have shown that this compound effectively inhibits carbachol-induced contractions of isolated guinea pig bladder strips with a pA2 value of 8.6, indicative of potent competitive antagonism. medchemexpress.com Similarly, studies on human bladder tissue have reported a pA2 value of 8.4 for this compound. nih.gov

The dissociation constants (Ki) for this compound and its active metabolite, 5-HMT, across the five human muscarinic receptor subtypes (M1-M5) are presented in the table below. Lower Ki values are indicative of higher binding affinity.

| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) |

| This compound | 8.5 ics.org | 8.2 ics.org | 7.9 ics.org | 8.7 ics.org | 8.3 ics.org |

| 5-Hydroxymethylthis compound (5-HMT) | 2.3 medchemexpress.commedchemexpress.com | 2.0 medchemexpress.commedchemexpress.com | 2.5 medchemexpress.commedchemexpress.com | 2.8 medchemexpress.commedchemexpress.com | 2.9 medchemexpress.commedchemexpress.com |

This table is interactive. You can sort and filter the data.

A key characteristic of this compound and its active metabolite is their lack of significant selectivity for any single muscarinic receptor subtype. researchgate.netnih.govtaylorandfrancis.com The Ki values presented in the table above demonstrate that both compounds bind with similar high affinity across all five muscarinic receptor subtypes (M1, M2, M3, M4, and M5). ics.orgmedchemexpress.commedchemexpress.com This non-selective profile means that this compound does not preferentially target one subtype over the others. einj.org While the M3 receptor is the primary mediator of bladder smooth muscle contraction, the non-selective nature of this compound suggests its therapeutic effects are not solely due to M3 receptor blockade. auajournals.orgfaimallusr.com

This compound functions as a competitive antagonist at muscarinic receptors. researchgate.netdrugbank.compfizer.compharmacytimes.compatsnap.com This means that it binds reversibly to the same site as the endogenous neurotransmitter, acetylcholine (B1216132), without activating the receptor. By occupying the binding site, this compound prevents acetylcholine from binding and initiating the signaling cascade that leads to muscle contraction. patsnap.com Schild analysis, a method used to characterize competitive antagonism, has yielded slope values close to 1.0 for this compound, which is consistent with a competitive mechanism of action. nih.gov

Detailed Analysis of Ligand-Receptor Interactions and Conformational Dynamics

The interaction between this compound and muscarinic receptors at the molecular level dictates its antagonist properties. While detailed structural information from co-crystallization is not available, computational modeling provides insights into these interactions.

Molecular modeling and docking studies are computational techniques used to predict the binding orientation and affinity of a ligand to its receptor. While specific molecular docking studies of Tolterodine (B1663597) with muscarinic receptors are not extensively detailed in publicly available literature, homology modeling of muscarinic receptors, often using the crystal structure of bovine rhodopsin as a template, has been employed to understand the binding of various antagonists. nih.gov These models suggest that the binding pocket for muscarinic antagonists lies within the transmembrane helices of the receptor. nih.gov

The binding of antagonists to muscarinic receptors involves interactions with specific amino acid residues within the transmembrane domains. For muscarinic receptors in general, a highly conserved aspartate residue in the third transmembrane domain (TM3) is crucial for the binding of the positively charged amine group of many antagonists. rsc.org The orthosteric binding site is a pocket formed by several transmembrane helices, and aromatic residues within this pocket are often involved in cation-π and hydrophobic interactions with the ligand. rsc.org While the precise amino acid residues that form the binding site for this compound on each muscarinic receptor subtype have not been definitively identified through experimental structural studies, it is understood that they reside within this common antagonist binding pocket. nih.govrsc.org

Post-Receptor Signaling Pathway Modulation

As a competitive antagonist of muscarinic acetylcholine receptors, which are quintessential G-protein coupled receptors (GPCRs), tolterodine's mechanism of action is fundamentally rooted in its ability to modulate post-receptor signaling pathways. ncats.iodrugbank.comnih.govfda.govpfizer.comresearchgate.net By blocking the binding of the endogenous agonist acetylcholine, tolterodine prevents the conformational changes in the receptor that are necessary to activate intracellular G-proteins, thereby altering downstream signaling cascades.

Impact on G-Protein Coupling and Activation

Tolterodine exhibits high affinity for multiple muscarinic receptor subtypes, notably the M2 and M3 receptors, which are coupled to different classes of heterotrimeric G-proteins. ncats.iodrugbank.comnih.gov The M2 receptor subtype is primarily coupled to G-proteins of the Gαi/o family. ics.org Activation of M2 receptors by an agonist leads to the dissociation of the Gαi subunit, which subsequently inhibits the enzyme adenylyl cyclase. ics.org By acting as an antagonist, tolterodine prevents this Gαi-mediated inhibition, thereby precluding the receptor's ability to suppress adenylyl cyclase activity.

Conversely, the M3 receptor subtype is predominantly coupled to G-proteins of the Gαq/11 family. ics.org Agonist binding to M3 receptors activates the Gαq subunit, which in turn stimulates the enzyme phospholipase C (PLC). ics.org Tolterodine's competitive antagonism at M3 receptors prevents this coupling and subsequent activation of the Gαq/11-PLC pathway. ncats.io Radioligand binding assays have determined the affinity of tolterodine for muscarinic receptors from various tissues, confirming its potent interaction which underlies its ability to disrupt G-protein coupling (Table 1).

| Tissue Source (Species) | Receptor Type | Tolterodine Affinity (Ki) |

| Urinary Bladder (Human) | Muscarinic | 3.3 nM |

| Urinary Bladder (Guinea Pig) | Muscarinic | 2.7 nM |

| Heart (Guinea Pig) | Muscarinic | 1.6 nM |

| Cerebral Cortex (Guinea Pig) | Muscarinic | 0.75 nM |

| Parotid Gland (Guinea Pig) | Muscarinic | 4.8 nM |

| Data compiled from radioligand binding studies. ncats.io |

Influence on Downstream Intracellular Signaling Cascades (e.g., cAMP, IP3/DAG pathways)

The modulation of G-protein activation by tolterodine directly translates into significant alterations of downstream intracellular signaling. The two primary pathways affected are the cyclic adenosine (B11128) monophosphate (cAMP) and the inositol (B14025) trisphosphate/diacylglycerol (IP3/DAG) cascades.

The M2 receptor's signaling cascade primarily involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cAMP levels. ics.orgnih.gov This reduction in cAMP is a key mechanism, for instance, in opposing β-adrenoceptor-mediated smooth muscle relaxation. ics.org By antagonizing the M2 receptor, tolterodine prevents the acetylcholine-induced inhibition of adenylyl cyclase, thereby maintaining cAMP levels that would otherwise be suppressed. ics.org

The M3 receptor signaling pathway involves the Gαq-mediated activation of phospholipase C. ics.org Activated PLC hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: IP3 and DAG. dokumen.pub IP3 diffuses through the cytoplasm to bind to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol, a critical step for smooth muscle contraction. nih.gov Tolterodine's blockade of M3 receptors inhibits the generation of IP3 and DAG, thus attenuating the signal for intracellular calcium release. ics.orgresearchgate.net

Investigations into Non-Muscarinic Molecular Target Interactions

Beyond its primary action on muscarinic receptors, tolterodine has been investigated for its interactions with other molecular targets, particularly cardiac ion channels. This research is driven by the chemical similarity of tolterodine to other muscarinic antagonists known to affect cardiac electrophysiology. researchgate.netnih.govresearchgate.net

Modulation of Cardiac Ion Channels (e.g., hERG Potassium Channel, Sodium Channels, L-type Calcium Channels)

Patch-clamp electrophysiology studies on various cellular models have been instrumental in characterizing the effects of tolterodine on key cardiac ion channels.

hERG Potassium Channel (IKr): Research has consistently shown that tolterodine is a potent antagonist of the human ether-à-go-go-related gene (hERG) K⁺ channel, which is responsible for the rapid delayed rectifier potassium current (IKr). nih.govnih.gov In studies using Chinese Hamster Ovary (CHO) cells expressing the hERG channel, tolterodine displayed a half-maximal inhibitory concentration (IC₅₀) of 17 nM. researchgate.netnih.govresearchgate.netresearchgate.net This potency is comparable to that of potent antiarrhythmic drugs. researchgate.netnih.govnih.gov The blockade of the hERG channel by tolterodine exhibits positive voltage dependence, indicating a preferential interaction with the activated or open state of the channel. researchgate.netnih.govresearchgate.netnih.gov In single guinea pig myocytes, tolterodine was shown to prolong the action potential duration over a concentration range of 3 to 100 nM. researchgate.netnih.govnih.gov

L-type Calcium Channels (ICaL): Tolterodine also inhibits L-type Ca²⁺ currents. This inhibition is notably frequency-dependent. researchgate.netnih.govresearchgate.netnih.gov In guinea pig ventricular myocytes, the IC₅₀ value for tolterodine's block of L-type calcium channels was 143 nM when stimulated at a frequency of 1 Hz, and 1084 nM at a lower frequency of 0.1 Hz. researchgate.netnih.govresearchgate.netnih.gov This mixed ion channel effect, particularly the blockade of calcium channels, may serve to counteract some of the action potential prolonging effects of its potent hERG channel blockade. researchgate.netnih.govresearchgate.net

Sodium Channels (INa): In contrast to its effects on potassium and calcium channels, tolterodine demonstrates minimal impact on the human cardiac Na⁺ channel. Studies have reported little to no effect at concentrations up to 1 µM (1000 nM). researchgate.netnih.govresearchgate.netnih.gov

| Ion Channel | Cellular Model | Tolterodine IC50 | Stimulation Frequency |

| hERG K⁺ Channel | CHO Cells | 17 nM | N/A |

| L-type Ca²⁺ Channel | Guinea Pig Myocytes | 143 nM | 1 Hz |

| L-type Ca²⁺ Channel | Guinea Pig Myocytes | 1084 nM | 0.1 Hz |

| Cardiac Na⁺ Channel | Human | > 1000 nM | N/A |

| Data from patch-clamp electrophysiology studies. researchgate.netnih.govresearchgate.netnih.govresearchgate.net |

Computational studies, including molecular docking and quantitative systems toxicology and safety (QSTS) models, have provided deeper insights into the molecular interactions between tolterodine and cardiac ion channels. researchgate.netnih.gov

Molecular docking simulations have been employed to identify the specific binding site of tolterodine within the hERG potassium channel. researchgate.netdoi.orgnih.gov These computational models predicted that two aromatic residues located on the inner S6 helix of the channel are critical for the high-affinity binding of tolterodine. researchgate.netdoi.orgnih.gov These key residues are:

Tyrosine at position 652 (Y652)

Phenylalanine at position 656 (F656)

The predictions from these computational models were subsequently validated through electrophysiological experiments using mutated hERG channels expressed in Xenopus oocytes. doi.orgnih.gov Site-directed mutagenesis of these residues to alanine (B10760859) (Y652A and F656A) resulted in a dramatic reduction in the inhibitory potency of tolterodine, with the Y652A and F656A mutations decreasing potency by 345-fold and 126-fold, respectively. doi.orgnih.gov This confirms that these two residues are the primary molecular determinants for the high-affinity blockade of the hERG channel by tolterodine. researchgate.netdoi.orgnih.gov

Furthermore, more complex in silico models, such as QSTS models, have been used to integrate the multi-channel blocking effects of tolterodine (on IKr, INa, and ICaL) to simulate the net effect on the cardiac action potential. researchgate.netnih.gov These models have successfully simulated the modest QT prolongation observed clinically, reinforcing the concept that the compound's concurrent blockade of L-type calcium channels mitigates the more significant QT-prolonging potential expected from its potent hERG blockade alone. researchgate.netnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| Acetylcholine |

| Adenosine monophosphate |

| Adenosine triphosphate |

| Alanine |

| Diacylglycerol (DAG) |

| Inositol trisphosphate (IP3) |

| Phenylalanine |

| Phosphatidylinositol 4,5-bisphosphate (PIP2) |

| Tolterodine |

Assessment of Off-Target Receptor and Enzyme Interactions at a Molecular Level

Tolterodine and its principal active metabolite, 5-hydroxymethyl tolterodine (5-HMT), demonstrate a high degree of specificity for muscarinic receptors. drugbank.compfizer.compfizer.commedscape.com Extensive in vitro evaluations have been conducted to determine the potential for these compounds to interact with other neurotransmitter receptors, enzymes, and cellular targets, thereby establishing a comprehensive molecular interaction profile.

Receptor Interaction Profile

Research indicates that both tolterodine and 5-HMT have negligible activity or affinity for a wide array of non-muscarinic receptors and cellular targets, including calcium channels. drugbank.compfizer.comdrugbank.comfda.govrxlist.com This high specificity is a key characteristic of their molecular action.

A detailed in vitro study was performed to quantify the potency of tolterodine and 5-HMT against several off-target sites compared to their primary action at muscarinic receptors. drugbank.com The inhibitory concentrations (IC50) for carbachol-induced contractions in guinea pig bladder were 14 nM for tolterodine and 5.7 nM for 5-HMT. drugbank.com In contrast, their effects on other receptor and channel-mediated responses were significantly weaker. The antimuscarinic potency of tolterodine was found to be 27 to 485 times higher than its ability to block histamine (B1213489) receptors, alpha-adrenoceptors, and calcium channels. drugbank.com The active metabolite, 5-HMT, showed an even greater selectivity, being over 900 times less potent at these off-target sites compared to its activity at bladder muscarinic receptors. drugbank.com

Furthermore, comprehensive radioligand binding assays across a panel of 54 different receptors and binding sites confirmed that both tolterodine and 5-HMT bind with significant affinity exclusively to muscarinic receptors. drugbank.com

Enzyme Interaction Profile

The metabolic pathway of tolterodine is primarily governed by cytochrome P450 (CYP) enzymes. pfizer.com Tolterodine is extensively metabolized by CYP2D6 to form the 5-HMT metabolite. pfizer.comgeneesmiddeleninformatiebank.nl A secondary metabolic route involves dealkylation to N-dealkylated tolterodine via CYP3A4, which is the main pathway in individuals who are poor metabolizers through CYP2D6. pfizer.comgeneesmiddeleninformatiebank.nl

In vitro studies have been conducted to assess the inhibitory potential of tolterodine and its metabolite on various CYP isoenzymes. These investigations show that tolterodine is a competitive inhibitor of CYP2D6, but only at high concentrations. pfizer.comfda.gov Conversely, both tolterodine and 5-HMT are devoid of significant inhibitory activity regarding other major isoenzymes, including CYP1A2, CYP2C9, CYP2C19, and CYP3A4. geneesmiddeleninformatiebank.nlfda.govmpa.se Clinical studies have confirmed that tolterodine does not cause clinically relevant metabolic inhibition of these enzymes. rxlist.comgeneesmiddeleninformatiebank.nl

Preclinical Pharmacological Characterization of Tolterodina

In Vitro Pharmacological Profiling

The in vitro pharmacological properties of tolterodine (B1663597) and its primary active metabolite, 5-hydroxymethyl tolterodine (5-HM), have been extensively studied to characterize their interaction with muscarinic receptors and other cellular targets. These studies establish the compound's mechanism of action as a competitive muscarinic receptor antagonist. nih.govdrugbank.comhres.ca

Radioligand binding assays have been instrumental in quantifying the affinity of tolterodine for muscarinic receptors. Studies using tissue homogenates from guinea pigs and humans, as well as Chinese Hamster Ovary (CHO) cells expressing recombinant human muscarinic receptor subtypes (m1-m5), have demonstrated that tolterodine is a potent and competitive antagonist at muscarinic receptors. nih.govfda.gov

Tolterodine and its active 5-HM metabolite exhibit high affinity for muscarinic receptors, with negligible activity or affinity for other targets such as α-adrenoceptors, histamine (B1213489) receptors, and calcium channels at clinically relevant concentrations. hres.cahres.cancats.io This high specificity underscores its targeted action on the cholinergic system. ncats.iomedscape.com

Unlike some other antimuscarinic agents, tolterodine is considered relatively non-selective across the five muscarinic receptor subtypes (M1-M5). nih.govfda.goveinj.org However, some studies on human recombinant receptors have indicated that tolterodine and 5-HM show approximately a 3-fold higher affinity for the M2 subtype compared to the M3 subtype. auajournals.org In contrast, oxybutynin (B1027) exhibits a notable selectivity (10-fold) for M3 over M2 receptors. nih.gov

Binding studies have consistently shown that tolterodine and 5-HM have a greater affinity for muscarinic receptors in the human bladder compared to the parotid gland. auajournals.org Conversely, oxybutynin and its metabolite, N-desethyl-oxybutynin (DEOB), display a significantly higher affinity for receptors in the parotid gland than in the bladder. auajournals.org For instance, in guinea pig tissue, oxybutynin binds with 8-times higher affinity to parotid gland receptors than tolterodine. nih.govreliasmedia.com This differential binding affinity is a key preclinical finding suggesting a basis for tolterodine's tissue selectivity in vivo. auajournals.org

| Tissue | Species | Tolterodine Ki (nM) | Oxybutynin Ki (nM) | Reference |

|---|---|---|---|---|

| Urinary Bladder | Guinea Pig | 2.7 | 4.4 | nih.gov |

| Urinary Bladder | Human | 3.3 | - | nih.govncats.io |

| Parotid Gland | Guinea Pig | 4.8 | 0.62 | nih.gov |

| Heart | Guinea Pig | 1.6 | - | nih.govncats.io |

| Cerebral Cortex | Guinea Pig | 0.75 | - | nih.govncats.io |

Functional assays using isolated strips of detrusor muscle from both guinea pigs and humans confirm tolterodine's antagonist activity. Tolterodine effectively and competitively inhibits contractions induced by the muscarinic agonist carbachol. hres.canih.govhres.cancats.io Schild analysis of this inhibition yields slope values close to 1.0, which is characteristic of competitive antagonism. nih.govncats.io

In these preparations, tolterodine is shown to be as potent as oxybutynin in inhibiting detrusor muscle contractions. hres.cahres.cahres.ca The active metabolite, 5-HM, is also a potent inhibitor of carbachol-induced contractions in isolated guinea pig bladder, with an IC50 value of 5.7 nM, compared to 14 nM for the parent compound. medchemexpress.com

| Species | Parameter | Value | Reference |

|---|---|---|---|

| Guinea Pig | K(B) | 3.0 nM | nih.govncats.io |

| Guinea Pig | pA2 | 8.6 | nih.govncats.io |

| Human | K(B) | 4.0 nM | nih.govncats.io |

| Human | pA2 | 8.4 | nih.govncats.io |

While direct in vitro functional assays on salivary gland secretion are less commonly reported, the receptor binding data from parotid gland homogenates provide a strong in vitro correlate. nih.govauajournals.org These binding studies show that tolterodine has a lower affinity for muscarinic receptors in the parotid gland compared to oxybutynin. nih.govreliasmedia.com This difference in receptor affinity is believed to underlie the observed in vivo selectivity for the bladder over the salivary glands. einj.org

Patch-clamp electrophysiology studies have been conducted to investigate the effects of tolterodine on various cardiac ion channels, a critical step in preclinical characterization. These studies have revealed that tolterodine interacts with several key ion channels responsible for cardiac repolarization. nih.govresearchgate.net

Using whole-cell patch-clamp configurations, tolterodine was identified as a potent antagonist of the human ether-a-go-go-related gene (HERG) K+ channel, which is crucial for the rapid delayed rectifier potassium current (IKr). nih.govresearchgate.net The potency of tolterodine at this channel was found to be similar to that of the class III antiarrhythmic drug dofetilide. nih.gov In contrast, tolterodine demonstrated only weak effects on the human cardiac Na+ channel at concentrations up to 1 µM. nih.govresearchgate.net

Furthermore, tolterodine was found to inhibit L-type Ca2+ currents in a frequency-dependent manner in guinea pig ventricular myocytes. nih.govresearchgate.net Despite the potent HERG channel blockade, functional studies in isolated guinea pig myocytes showed that tolterodine produced less action potential duration prolongation compared to dofetilide, which may be partly explained by its concurrent blockade of calcium channels. nih.gov

| Ion Channel | Preparation | Parameter | Value | Reference |

|---|---|---|---|---|

| HERG K+ Channel | - | IC50 | 17 nM | nih.govresearchgate.net |

| L-type Ca2+ Channel | Guinea Pig Ventricular Myocytes | IC50 (at 1 Hz) | 143 nM | nih.govresearchgate.net |

| IC50 (at 0.1 Hz) | 1084 nM | nih.govresearchgate.net | ||

| Cardiac Na+ Channel | - | Little effect up to 1 µM | nih.govresearchgate.net |

Functional Antagonism Studies in Isolated Organ Preparations

In Vivo Pharmacological Evaluation in Animal Models

In vivo studies in various animal models have been crucial for demonstrating the functional consequences of tolterodine's in vitro pharmacological profile, particularly its tissue selectivity. nih.goveinj.org

A key finding from studies in anesthetized cats is that tolterodine exhibits a significant selectivity for the urinary bladder over the salivary glands. fda.goveinj.org Tolterodine is more potent in inhibiting acetylcholine-induced urinary bladder contractions than in inhibiting electrically-induced salivation. hres.canih.govhres.cahres.ca This contrasts sharply with oxybutynin, which displays the opposite selectivity profile, being more potent at inhibiting salivation than bladder contraction. hres.canih.govhres.cahres.ca This favorable tissue selectivity for tolterodine is also observed with its active metabolite, 5-HM. nih.gov

| Compound | Bladder Contraction Inhibition (ID50, nmol/kg) | Salivation Inhibition (ID50, nmol/kg) | Reference |

|---|---|---|---|

| Tolterodine | 101 - 105 | 257 - 268 | hres.cafda.govhres.cahres.ca |

| Oxybutynin | 200 | 104 | hres.cahres.cahres.ca |

Studies involving oral administration in mice further support this bladder-selective profile. Ex vivo muscarinic receptor binding analysis showed that oral tolterodine binds more selectively to receptors in the bladder than in the submaxillary gland when compared to oral oxybutynin. einj.orgnih.gov Additionally, the onset of muscarinic receptor binding after oral tolterodine was slower and of longer duration than that of oxybutynin. nih.gov Functionally, while both drugs reduced pilocarpine-induced salivation in mice, the effect of tolterodine was weaker, appeared more slowly, and was more persistent than that of oxybutynin. nih.gov

Furthermore, preclinical evaluations have assessed the potential for central nervous system (CNS) penetration. In vivo studies in rats demonstrated that tolterodine has a clearly higher selectivity for the urinary bladder over the brain when compared to oxybutynin. einj.org

Determination of Functional Selectivity in Murine and Rodent Models (e.g., Bladder vs. Salivary Glands)

A key objective in the development of tolterodine was to achieve a separation of its antimuscarinic effects on the urinary bladder versus the salivary glands to improve its tolerability profile compared to older agents. fda.govnih.gov Preclinical studies in various animal models have demonstrated that tolterodine exhibits favorable functional selectivity for the urinary bladder over the salivary glands in vivo. researchgate.net

In anesthetized cats, tolterodine was found to be significantly more potent in inhibiting acetylcholine-induced urinary bladder contractions than electrically induced salivation. fda.govnih.govhres.cahres.ca This tissue selectivity is a hallmark of its preclinical profile. researchgate.netreliasmedia.com Radioligand binding studies in guinea pigs showed that while tolterodine binds with high affinity to muscarinic receptors in various tissues, including the urinary bladder, heart, cerebral cortex, and parotid gland, its functional effect is more pronounced on the bladder. nih.gov For instance, while the binding affinity (Ki) for guinea pig parotid gland muscarinic receptors was 4.8 nM, the in vivo functional inhibition of salivation was weaker compared to its effect on the bladder. nih.gov

This in vivo bladder selectivity cannot be attributed to a high affinity for a specific muscarinic receptor subtype, as tolterodine is considered non-selective across the human m1-m5 receptor subtypes. researchgate.netfda.govnih.gov The mechanism for its functional selectivity may be related to differences in receptor sensitivity or the contribution of different muscarinic receptor subtypes to the function of the respective organs. nih.gov Studies in mice also support this bladder-selective profile, showing that oral tolterodine binds more selectively to muscarinic receptors in the bladder than in the submaxillary gland. einj.org

Table 1: Functional Selectivity of Tolterodine in Animal Models

| Animal Model | Parameter | Urinary Bladder (ID50) | Salivary Glands (ID50) | Selectivity Ratio (Salivation/Bladder) |

|---|---|---|---|---|

| Anesthetized Cat | Inhibition of Acetylcholine-Induced Contraction vs. Electrically-Induced Salivation | 105 nmol/kg fda.govhres.ca | 268 nmol/kg fda.govhres.ca | ~2.6 |

Effects on Urodynamic Parameters in Preclinical Animal Models

Tolterodine's effects on bladder function have been evaluated through urodynamic studies in several preclinical animal models. These studies confirm its antimuscarinic action on the lower urinary tract. hres.cahres.ca

In anesthetized rhesus monkeys, intravenously administered tolterodine increased bladder capacity at lower doses than those required to decrease micturition pressure, indicating a primary effect on the storage phase of micturition. researchgate.net This suggests that in primates, muscarinic receptors play a significant role in regulating functional bladder capacity. researchgate.net

Conversely, in rats, tolterodine decreased micturition pressure at all administered doses but had no effect on bladder capacity. researchgate.net This highlights a species-specific difference in the role of muscarinic receptors in bladder function, particularly concerning bladder storage, which appears to be more pronounced in primates than in rodents. researchgate.net Other experimental findings in rat models of neurogenic detrusor overactivity have shown that treatment can improve urodynamic parameters. wjgnet.com

Table 2: Effects of Tolterodine on Urodynamic Parameters in Preclinical Models

| Animal Model | Effect on Bladder Capacity | Effect on Micturition Pressure |

|---|---|---|

| Rhesus Monkey | Increased researchgate.net | Decreased (at higher doses) researchgate.net |

| Rat | No effect researchgate.net | Decreased researchgate.net |

Central Nervous System Receptor Occupancy and Functional Assessment in Animal Brains

The potential for central nervous system (CNS) effects of antimuscarinic agents is related to their ability to cross the blood-brain barrier (BBB). Preclinical studies have assessed the CNS penetration and receptor occupancy of tolterodine. In vitro assessments predicted a high potential for CNS penetration. researchgate.net

Studies in mice administered radiolabeled tolterodine showed that brain concentrations reached between 18% and 67% of those in plasma, indicating passage across the BBB. Further investigations revealed that tolterodine is not a substrate for P-glycoprotein (P-gp), an efflux transporter at the BBB, which contributes to its significant brain penetration. nih.gov

In vivo quantitative autoradiography in rats was used to determine muscarinic receptor occupancy in various brain regions following intravenous injection. Tolterodine demonstrated dose-dependent receptor occupancy in the cortex, striatum, hippocampus, thalamus, hypothalamus, and pons. researchgate.net The average receptor occupancy 50 (RO50) values for tolterodine in these brain regions ranged from 0.34 to 0.98 µmol/kg. researchgate.net Radioligand binding studies in guinea pigs also showed a high binding affinity of tolterodine to muscarinic receptors in the cerebral cortex (Ki of 0.75 nM). nih.gov Despite this CNS penetration and receptor binding, the functional implications excluding behavioral outcomes focus on the potential for centrally-mediated anticholinergic effects.

Table 3: CNS Penetration and Receptor Occupancy of Tolterodine

| Animal Model | Parameter | Finding |

|---|---|---|

| Mouse | Brain vs. Plasma Concentration (2h post-dose) | Brain concentrations were 18-67% of plasma concentrations. |

| Rat | In Vivo Muscarinic Receptor Occupancy (RO50) | 0.34 - 0.98 µmol/kg across various brain regions. researchgate.net |

| Guinea Pig | Cerebral Cortex Receptor Affinity (Ki) | 0.75 nM nih.gov |

Comparative Preclinical Pharmacology of Tolterodine with Reference Antimuscarinic Agents

Tolterodine's pharmacological profile has been frequently compared with other antimuscarinic agents, most notably oxybutynin, but also with newer compounds like darifenacin (B195073) and solifenacin.

In comparative studies in anesthetized cats, tolterodine displayed a favorable tissue selectivity for the bladder over salivary glands, whereas oxybutynin showed the opposite selectivity profile. nih.govhres.ca While tolterodine and oxybutynin were found to be equipotent in inhibiting carbachol-induced contractions in isolated guinea pig bladder strips, oxybutynin bound with an 8-fold higher affinity to muscarinic receptors in the parotid gland. nih.gov Preclinical studies demonstrated that tolterodine is as active as oxybutynin in inhibiting contractions of the guinea pig detrusor muscle and electrically induced contractions of human detrusor muscle. hres.cahres.ca

Compared to the M3-selective antagonist darifenacin in rhesus monkeys, the non-selective agent tolterodine increased bladder capacity at lower doses than those needed to reduce micturition pressure, a profile not observed with darifenacin. researchgate.net In vitro studies comparing tolterodine to other agents like temiverine (B1207195) and vamicamide (B1682146) on human detrusor muscle showed that tolterodine's inhibitory action was solely through its antimuscarinic effects, whereas temiverine also exhibited calcium-antagonist properties. nih.gov

Regarding CNS penetration, studies in rodents suggest that oxybutynin crosses the BBB more readily than tolterodine and darifenacin. nih.gov However, other analyses indicate that oxybutynin, solifenacin, and tolterodine all have significant potential for cerebral concentration. bjournal.orgscielo.br

Table 4: Comparative Preclinical Data of Tolterodine vs. Reference Antimuscarinics

| Parameter | Tolterodine | Oxybutynin | Darifenacin | Solifenacin |

|---|---|---|---|---|

| Bladder vs. Salivary Gland Selectivity (Cat) | Bladder selective nih.govhres.ca | Gland selective nih.govhres.ca | - | - |

| Guinea Pig Bladder Affinity (KB) | 3.0 nM nih.gov | 4.4 nM nih.gov | - | - |

| Guinea Pig Parotid Gland Affinity (Ki) | 4.8 nM nih.gov | 0.62 nM nih.gov | - | - |

| CNS Penetration (P-gp Substrate) | No nih.gov | No nih.gov | Yes nih.gov | No nih.gov |

| Rat Brain Receptor Occupancy (RO50) | 0.34-0.98 µmol/kg researchgate.net | 0.28-0.57 µmol/kg researchgate.net | Lower than oxybutynin nih.gov | 3.3-10.7 µmol/kg researchgate.net |

Metabolism, Biotransformation, and Enzyme Drug Interactions of Tolterodina

Identification of Hepatic Biotransformation Pathways

The hepatic metabolism of tolterodine (B1663597) is characterized by two main routes: oxidation of the 5-methyl group and N-dealkylation. fda.govmdpi.com These pathways are catalyzed by specific cytochrome P450 isoenzymes, leading to the formation of several key metabolites.

Role of Cytochrome P450 Isoenzymes (CYP2D6, CYP3A4) in Tolterodine Metabolism

The metabolism of tolterodine is predominantly governed by two key cytochrome P450 isoenzymes: CYP2D6 and CYP3A4. fda.govmdpi.com The primary metabolic route, the oxidation of the 5-methyl group to form the pharmacologically active 5-hydroxymethyl metabolite, is mediated by CYP2D6. washington.edudrugs.com A strong correlation has been established between CYP2D6 activity and the formation of this metabolite. fda.gov

In individuals with lower CYP2D6 activity, an alternative pathway, N-dealkylation, becomes more prominent. This pathway is primarily catalyzed by CYP3A4, leading to the formation of N-dealkylated tolterodine. fda.govwashington.edu Studies have shown a strong correlation between CYP3A activity and the formation of this N-dealkylated metabolite. fda.gov While CYP2C9 and CYP2C19 can also form N-dealkylated tolterodine, CYP3A4 is considered the predominant enzyme for this pathway in human liver microsomes. fda.govmdpi.com

Inhibitors of these enzymes can significantly alter tolterodine metabolism. For instance, quinidine, a potent CYP2D6 inhibitor, strongly inhibits the formation of 5-hydroxymethyl tolterodine. fda.gov Conversely, potent CYP3A4 inhibitors like ketoconazole (B1673606) significantly reduce the formation of N-dealkylated tolterodine. fda.govresearchgate.net

Characterization of Primary and Secondary Metabolites (e.g., 5-Hydroxymethyl Tolterodine, Carboxylated Metabolites, Dealkylated Metabolites)

The biotransformation of tolterodine results in a number of primary and secondary metabolites.

5-Hydroxymethyl Tolterodine (5-HMT): This is the major and pharmacologically active metabolite of tolterodine, formed through oxidation of the 5-methyl group by CYP2D6. washington.edudrugs.com 5-HMT exhibits an antimuscarinic activity similar to the parent compound and contributes significantly to the therapeutic effect. washington.eduacs.org

Carboxylated Metabolites: Further oxidation of the 5-hydroxymethyl group leads to the formation of the 5-carboxylic acid metabolite. washington.edudrugbank.com This, along with the N-dealkylated 5-carboxylic acid metabolite, represents a significant portion of the metabolites recovered in urine, accounting for approximately 51% and 29% respectively. drugs.comawametox.comtandfonline.com

Dealkylated Metabolites: N-dealkylation of tolterodine, primarily by CYP3A4, produces N-dealkylated tolterodine. fda.govwashington.edu This metabolite is generally considered to not contribute to the clinical effect of the drug. tandfonline.com Further metabolism can lead to N-dealkylated 5-hydroxymethyl tolterodine. acs.org

Table 1: Major Metabolic Pathways and Metabolites of Tolterodine

| Metabolic Pathway | Primary Enzyme(s) | Key Metabolite(s) | Pharmacological Activity of Metabolite |

|---|---|---|---|

| 5-Methyl Oxidation | CYP2D6 | 5-Hydroxymethyl Tolterodine (5-HMT) | Active |

| N-dealkylation | CYP3A4 (major), CYP2C9, CYP2C19 | N-dealkylated tolterodine | Inactive |

| Further Oxidation | Not specified | 5-Carboxylic acid metabolite, N-dealkylated 5-carboxylic acid metabolite | Inactive |

Analysis of Metabolic Activation and Reactive Metabolite Formation

Beyond the primary metabolic pathways, tolterodine can undergo metabolic activation to form reactive intermediates that have the potential to interact with cellular components.

Detection and Characterization of Electrophilic Intermediates (e.g., Quinone Methide Metabolites)

Research has shown that tolterodine can be metabolically activated to a reactive quinone methide intermediate. drugbank.comnih.gov This bioactivation is primarily catalyzed by the CYP3A4 enzyme. drugbank.com The formation of this electrophilic species involves the oxidation of the para-methyl-hydroxyphenyl moiety of the tolterodine molecule. drugbank.com The generation of this quinone methide is considered a potential contributor to tolterodine-induced hepatotoxicity. nih.gov

Investigation of Covalent Adduct Formation with Macromolecules (e.g., Glutathione (B108866) Conjugates, Protein Adducts)

The formation of the reactive quinone methide intermediate leads to its covalent binding with cellular nucleophiles, such as glutathione (GSH) and proteins.

Glutathione Conjugates: Studies using liver microsomes have identified glutathione (GSH) conjugates of tolterodine, which are formed through the reaction of the quinone methide intermediate with GSH. drugbank.comnih.gov The detection of these conjugates serves as evidence for the formation of the reactive metabolite. drugbank.com These GSH adducts have been observed in in vitro incubations with both mouse and human liver microsomes, as well as in vivo in the bile of rats administered tolterodine. drugbank.com Additionally, N-acetylcysteine (NAC) conjugates, which are metabolic products of GSH conjugates, have been detected in the urine of rats treated with tolterodine. drugbank.com

Protein Adducts: The electrophilic quinone methide can also form covalent adducts with proteins. Cysteine conjugates, indicative of protein binding, have been identified in the digested hepatic proteins from animals that received tolterodine. drugbank.com This protein modification was found to be dose-dependent. drugbank.com The formation of these drug-protein adducts is a key mechanism by which reactive metabolites can lead to cellular dysfunction and toxicity.

Table 2: Evidence for Reactive Metabolite Formation and Covalent Adducts of Tolterodine

| Finding | Method of Detection | Implication |

|---|---|---|

| Quinone Methide Intermediate | Trapping with GSH, NAC, and Cysteine | Formation of a highly reactive electrophilic species. |

| Glutathione (GSH) Conjugates | LC-MS analysis of liver microsome incubations and bile | Confirmation of quinone methide formation and its detoxification pathway. |

| N-acetylcysteine (NAC) Conjugates | Analysis of urine | In vivo evidence of GSH conjugation and subsequent metabolism. |

| Cysteine Conjugates (Protein Adducts) | Analysis of digested hepatic proteins | Direct evidence of covalent binding of the reactive metabolite to proteins. |

Impact of Genetic Polymorphism on Metabolic Pathways

Genetic polymorphism of the CYP2D6 enzyme significantly influences the metabolism of tolterodine. washington.edu The population can be categorized into two main groups based on their CYP2D6 activity:

Extensive Metabolizers (EMs): This group has normal CYP2D6 function and metabolizes tolterodine primarily through the oxidation of the 5-methyl group to form the active metabolite, 5-HMT. washington.edutandfonline.com

Poor Metabolizers (PMs): Approximately 7% of the Caucasian population are poor metabolizers, meaning they have deficient CYP2D6 activity. washington.edutandfonline.com In these individuals, the metabolism of tolterodine is shunted towards the alternative pathway of N-dealkylation via CYP3A4. washington.edu This results in significantly higher serum concentrations of the parent drug, tolterodine, and negligible levels of the 5-HMT metabolite. washington.edu

Differential Metabolism in Extensive vs. Poor Metabolizer Phenotypes (e.g., CYP2D6 Polymorphism)

The metabolism of tolterodine is significantly influenced by genetic polymorphism of the cytochrome P450 2D6 (CYP2D6) enzyme, leading to distinct pharmacokinetic profiles in the population. nih.govregionuppsala.se Individuals can be categorized as either extensive metabolizers (EMs) or poor metabolizers (PMs), with the latter group comprising approximately 7% of the Caucasian population who are deficient in functional CYP2D6. pharmgkb.orghres.ca

Conversely, in poor metabolizers, the absence of CYP2D6 activity leads to a different metabolic route. pharmgkb.orghres.ca In these individuals, tolterodine is metabolized at a much slower rate. regionuppsala.sefda.gov The primary metabolic pathway shifts to dealkylation of the nitrogen atom, a process mediated by cytochrome P450 3A4 (CYP3A4), to form N-dealkylated tolterodine. pharmgkb.orghres.cafda.gov This results in significantly higher serum concentrations of the parent compound, tolterodine, and negligible or undetectable concentrations of the 5-HMT metabolite. nih.govregionuppsala.sefda.gov In poor metabolizers, the pharmacological activity is primarily due to the parent drug, tolterodine. ki.se

Table 1: Comparative Pharmacokinetic Parameters of Tolterodine in Extensive (EM) and Poor (PM) Metabolizers

| Parameter | Extensive Metabolizers (EMs) | Poor Metabolizers (PMs) | Reference |

|---|---|---|---|

| Primary Metabolizing Enzyme | CYP2D6 | CYP3A4 | pharmgkb.orghres.ca |

| Major Active Moiety | 5-Hydroxymethyl Metabolite (5-HMT) | Tolterodine | ki.se |

| Systemic Clearance (mean) | 44 ± 13 L/hr | 9.0 ± 2.1 L/hr | nih.gov |

| Elimination Half-life (Tolterodine) | 2.3 ± 0.6 hours | ~8-10 hours (fourfold longer than EMs) | nih.gov |

| 5-HMT Serum Concentration | Detectable | Undetectable | nih.gov |

| Elimination Half-life (5-HMT) | 2.9 ± 0.4 hours | Not Applicable | nih.gov |

In Vitro Metabolism Studies Using Liver Microsomes, Recombinant Enzymes, and Primary Hepatocytes

In vitro studies have been fundamental in elucidating the specific metabolic pathways and enzymes involved in the biotransformation of tolterodine. These studies have utilized various systems, including human liver microsomes (HLMs), recombinant cytochrome P450 enzymes, and primary hepatocytes.

Human Liver Microsomes (HLMs): Incubations of tolterodine with HLMs have confirmed the existence of two primary metabolic pathways: oxidation of the 5-methyl group and N-dealkylation. Studies using a panel of HLMs from different donors revealed a strong correlation between the rate of formation of the 5-hydroxymethyl metabolite (5-HMT) and CYP2D6 activity (r² = 0.87). nih.gov Conversely, the formation of N-dealkylated tolterodine showed a very strong correlation with CYP3A activity (r² = 0.97). nih.gov Chemical inhibition studies within these microsomal systems further solidified these findings. Quinidine, a potent and selective inhibitor of CYP2D6, strongly inhibited the formation of 5-HMT. In contrast, potent CYP3A inhibitors like ketoconazole and troleandomycin (B1681591) were the most effective at inhibiting the N-dealkylation of tolterodine. nih.gov

Recombinant Enzymes: To definitively identify the specific P450 isoforms responsible for tolterodine metabolism, studies have been conducted using microsomes from cells engineered to overexpress single human CYP enzymes. These experiments demonstrated conclusively that CYP2D6 is the enzyme that catalyzes the formation of 5-HMT. nih.gov The N-dealkylation pathway was shown to be mediated predominantly by CYP3A4. nih.gov Other isoforms, specifically CYP2C9 and CYP2C19, were also found to be capable of forming N-dealkylated tolterodine, although with a higher Michaelis-Menten constant (Km) compared to CYP3A4, suggesting a lower affinity for the substrate. nih.gov The Km for N-dealkylation by CYP3A4 was similar to that observed in pooled HLMs, reinforcing its primary role in this pathway.

Primary Hepatocytes: Studies using cultured primary hepatocytes from mice have provided further insights into the metabolic fate of tolterodine. Incubations with primary hepatocytes confirmed the formation of a glutathione (GSH) conjugate, which was also observed in microsomal incubations. researchgate.netnih.gov The formation of this conjugate suggests the generation of a reactive quinone methide intermediate, a process primarily catalyzed by CYP3A enzymes. researchgate.netnih.gov Pre-treatment of the hepatocytes with ketoconazole, a CYP3A inhibitor, reduced the formation of the GSH conjugate and also decreased the cytotoxicity of tolterodine, indicating that this specific metabolic activation pathway may be linked to potential hepatotoxicity. researchgate.netnih.gov

Table 2: Summary of In Vitro Metabolism Findings for Tolterodine

| In Vitro System | Metabolic Pathway | Primary Enzyme(s) Involved | Key Findings | Reference |

|---|---|---|---|---|

| Human Liver Microsomes (HLM) | 5-Hydroxymethylation | CYP2D6 | Strong correlation with CYP2D6 activity; inhibited by quinidine. | nih.gov |

| N-Dealkylation | CYP3A | Strong correlation with CYP3A activity; inhibited by ketoconazole. | nih.gov | |

| Recombinant Enzymes | 5-Hydroxymethylation | CYP2D6 | Directly shown to form 5-HMT. | nih.gov |

| N-Dealkylation | CYP3A4, CYP2C9, CYP2C19 | CYP3A4 is the predominant enzyme. CYP2C9 and CYP2C19 show minor activity. | nih.gov | |

| Primary Hepatocytes (Mouse) | Metabolic Activation | CYP3A | Formation of a reactive quinone methide intermediate, trapped as a GSH conjugate. | researchgate.netnih.gov |

Chemical Synthesis and Stereochemical Investigations of Tolterodina

Development of Synthetic Methodologies for Tolterodina

The synthesis of this compound has been approached through various routes, both for the racemic mixture and for the specific enantiomer. These methodologies often involve the construction of the core 3,3-diarylpropylamine skeleton through innovative chemical transformations.

The total synthesis of racemic this compound has been achieved through several strategic approaches, often designed for efficiency and scalability.

One efficient route begins with the ortho-alkenylation of p-cresol (B1678582) with phenylacetylene, promoted by alumina, to yield 1-[2-hydroxy-5-methyl)phenyl]-1-phenylethylene. researchgate.net A crucial subsequent step is the hydroformylation of this olefin. researchgate.net This reaction, catalyzed by rhodium complexes, selectively produces the target linear aldehyde in high yields of approximately 80-90%. researchgate.net

Following the formation of the aldehyde, reductive amination is employed to introduce the diisopropylamine (B44863) group. This transformation is effectively carried out using diisopropylamine in the presence of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, producing this compound directly in yields exceeding 90%. researchgate.net Several patented methods also describe reductive amination as a key step, for instance, reacting a chroman-2-alcohol intermediate with diisopropylamine in the presence of Pd/C, or the reductive amination of an intermediate formed from the reaction of phenylacrolein and p-cresol. google.comgoogle.com

Another key transformation utilized in this compound synthesis is the researchgate.netcapes.gov.br O-to-C rearrangement . A Lewis acid-catalyzed rearrangement of phenolic ethers has been developed to synthesize 4-aryldihydrocoumarins, which are important precursors to this compound. researchgate.netresearchgate.net In this strategy, a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) catalyzes the migration of a β-aryloxy group to form a β,β-bis-arylester, which then cyclizes to the dihydrocoumarin. researchgate.net More recently, a highly efficient enantioselective researchgate.netcapes.gov.br O-to-C rearrangement of racemic vinyl ethers catalyzed by a chiral ferrous (Fe(II)) complex has been developed, providing direct access to chiral chromanols that can be converted to (R)-Tolterodina. rsc.orgnih.gov

Other strategies involve the ring-opening of coumarin (B35378) intermediates. For example, 3,4-dihydro-6-methyl-4-phenylcoumarin can be reacted with diisopropylamine in the presence of acetic acid to form N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide, a key amide intermediate that is then reduced to yield this compound. newdrugapprovals.orgd-nb.info

Academic research has focused on optimizing synthetic routes to this compound to improve yields, reduce the use of hazardous reagents, and enhance commercial viability.

One study reported an efficient synthesis of racemic this compound starting from 6-methyl-4-chroman-2-one that avoids hazardous reagents and high-pressure hydrogenation, making it suitable for large-scale production. This multi-step process proceeds with high yields at each stage, converting the starting material into the final product efficiently.

The one-pot synthesis of the key intermediate, N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide, has also been a subject of optimization. newdrugapprovals.orgd-nb.info The use of acetic acid as a promoter for the reaction between 3,4-dihydro-6-methyl-4-phenylcoumarin and diisopropylamine at room temperature represents a significant improvement over methods requiring hazardous or expensive reagents like Grignard reagents or strong bases. newdrugapprovals.orgd-nb.info

For the hydroformylation route, studies have explored both homogeneous and aqueous biphasic systems to optimize the catalytic process. researchgate.net While attempts to achieve enantioselective hydroformylation using chiral ligands like (S,R)-Binaphos were made, they resulted in low enantiomeric excess (ee), indicating that this particular step was not optimal for asymmetric synthesis under the tested conditions. researchgate.net

Below is a table summarizing various synthetic approaches to racemic this compound or its key intermediates.

| Starting Material | Key Reaction Step(s) | Reagents & Conditions | Product | Yield | Reference |

| 1-[2-hydroxy-5-methyl)phenyl]-1-phenylethylene | Hydroformylation, Reductive Amination | 1. Rh(CO)₂acac, H₂/CO; 2. HN(iPr)₂, Pd/C, H₂ (4 atm), 48 °C | (R,S)-Tolterodine | >90% (for reductive amination) | researchgate.net |

| 6-methyl-4-chroman-2-one | Reduction, Mesylation, Amination, Hydrolysis | 1. LiBH₄; 2. CH₃SO₂Cl, TEA; 3. KI, N,N-diisopropylamine; 4. NaOH | (±)-Tolterodine | High overall yield (quantitative in several steps) | |

| 3,4-dihydro-6-methyl 4-phenylcoumarin | Amide formation (Ring opening) | N,N-diisopropylamine, Acetic Acid, Diisopropylether, rt | N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide | 75% | newdrugapprovals.orgd-nb.info |

| Cinnamyl alcohol | Alkylation, Friedel-Crafts | 1. HCl; 2. Diisopropylamine, KI; 3. p-cresol, Phosphoric acid | Racemic Tolterodine (B1663597) | Not specified | google.comgoogle.com |

Enantioselective Synthesis of (R)-Tolterodina

The pharmacological activity of this compound resides primarily in the (R)-enantiomer. mdpi.com Consequently, significant research has been directed towards the development of efficient enantioselective syntheses to produce (R)-Tolterodina directly, bypassing the need for chiral resolution of a racemic mixture.

A variety of asymmetric catalytic methods have been successfully applied to the synthesis of (R)-Tolterodina.

A catalytic asymmetric total synthesis was developed utilizing a Corey-Bakshi-Shibata (CBS) reduction . This method employed a Me-CBS catalyst for the asymmetric reduction of 6-methyl-4-phenyl-chromen-2-one to give the corresponding (R)-lactone with 94% ee, which could be enhanced to >99% ee through recrystallization before being converted to (R)-Tolterodina in four subsequent steps. capes.gov.br

Copper-catalyzed reactions have proven highly effective. One approach involves a CuH-catalyzed asymmetric conjugate reduction of a β,β-diaryl-substituted unsaturated nitrile, which serves as the key stereochemistry-determining step. acs.org This synthesis proceeds without the need for protecting the phenolic hydroxyl group and achieves an excellent enantioselectivity of 96% ee. acs.org Another strategy uses a copper-assisted asymmetric conjugate addition of an aryl Grignard reagent to a 3-phenyl-prop-2-enoyl-oxazolidinone. acs.org

Rhodium-catalyzed reactions have also been employed. One method involves the enantioselective conjugate addition of phenylboronic acid to an ethyl 3-arylpropenoate, promoted by a Rh(I) catalyst with a chiral ligand derived from deoxycholic acid and binaphthyl phosphite (B83602), affording the key intermediate with 96% ee. mdpi.com A different approach uses rhodium-catalyzed asymmetric reductive amination for the one-pot synthesis of chiral γ-branched amines, a method successfully applied to the synthesis of Tolterodine. nih.gov

A novel strategy is the enantioselective researchgate.netcapes.gov.br O-to-C rearrangement catalyzed by a chiral Fe(II) complex, which transforms racemic vinyl ethers into highly enantioenriched chromanols under mild conditions. rsc.orgnih.gov These chromanols are then readily converted into (R)-Tolterodine. rsc.orgnih.gov

Another key methodology is the lithiation/borylation–protodeboronation of a homoallyl carbamate (B1207046). bris.ac.uknih.gov This sequence was used to generate the crucial gem-diarylalkyl stereocenter with high yield and enantioselectivity (90% ee). bris.ac.uknih.gov

The table below summarizes key enantioselective methods.

| Method | Key Reaction | Catalyst/Chiral Source | Enantiomeric Excess (ee) | Reference |

| Asymmetric Reduction | Me-CBS reduction | Me-CBS catalyst | >99% (after recrystallization) | capes.gov.br |

| Asymmetric Conjugate Reduction | CuH-catalyzed reduction of unsaturated nitrile | CuH catalyst with chiral ligand | 96% | acs.org |

| Asymmetric Conjugate Addition | Rh-catalyzed addition of arylboronic acid | Rh(I) with deoxycholic-based phosphite ligand | 96% | mdpi.com |

| Lithiation/Borylation | Lithiation/borylation-protodeboronation | Chiral carbamate directing group | 90% | bris.ac.uknih.gov |

| Asymmetric Rearrangement | researchgate.netcapes.gov.br O-to-C rearrangement | Chiral Fe(II) complex | High (not specified in abstract) | rsc.orgnih.gov |

| Asymmetric Reductive Amination | Isomerization/enamine exchange/reduction | Rhodium catalyst | High (not specified in abstract) | nih.gov |

The stereochemical outcome in the enantioselective synthesis of (R)-Tolterodina is dictated by the specific mechanism of the catalyst and substrate interaction in the key asymmetric step.

In the lithiation/borylation–protodeboronation strategy, stereocontrol is achieved through a substrate-controlled mechanism. bris.ac.uknih.gov The key step involves the reaction of a lithiated carbamate with a boronic ester. Research found that the electronic properties of the reacting partners were crucial; a reaction between an electron-rich aryl lithium carbamate and an electron-neutral boronic ester was significantly more effective than the reverse arrangement. bris.ac.uknih.gov This suggests that the transition state organization, which dictates the stereochemical outcome, is highly sensitive to the electronic matching of the components. Both the lithiation/borylation and the subsequent protodeboronation steps proceed with retention of stereochemistry. bris.ac.uk

For the copper-catalyzed asymmetric conjugate reduction, the mechanism involves the generation of a chiral copper hydride (CuH) species from the catalyst and a silane. This chiral hydride then adds to the β-position of the α,β-unsaturated nitrile. The enantioselectivity arises from the facial discrimination of the prochiral olefin by the chiral catalyst complex during the hydride transfer step. acs.org

In the case of the Fe(II)-catalyzed researchgate.netcapes.gov.br O-to-C rearrangement, the chiral Lewis acid complex coordinates to the vinyl ether substrate. rsc.orgnih.gov This coordination creates a chiral environment that directs the sigmatropic rearrangement to occur preferentially on one face of the molecule, leading to the formation of one enantiomer of the chromanol product in excess. rsc.orgnih.gov

Determination of Absolute Stereochemistry and its Significance in Pharmacological Activity

Tolterodine possesses a single chiral center, and as such, it exists as a pair of enantiomers, (R)-Tolterodina and (S)-Tolterodina. mdpi.com It is well-established that the pharmacological activity, particularly its function as a potent muscarinic receptor antagonist, resides in the (R)-enantiomer. mdpi.com The drug is marketed as the L-tartrate salt of the (R)-enantiomer. mdpi.com

The absolute stereochemistry of the active enantiomer has been confirmed through various methods. Synthesis starting from chiral precursors of known configuration is one common approach. For instance, enantioselective syntheses have been designed to specifically target the (R)-configuration, and the final product's identity is confirmed using techniques like chiral High-Performance Liquid Chromatography (HPLC). capes.gov.br

Furthermore, dedicated stereochemical studies have been conducted. A 2019 study employed vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) spectroscopy to investigate the absolute configuration of this compound. mdpi.com By comparing the experimentally measured ECD and VCD spectra with spectra calculated for the (R)-enantiomer using density functional theory (DFT), the absolute configuration of the pharmacologically active (+)-Tolterodine was unequivocally confirmed as (R). mdpi.com This correlation between chiroptical properties and theoretical calculations provides definitive proof of the molecule's three-dimensional structure.

The significance of this stereochemical purity is paramount. The differential pharmacological activity between enantiomers is a common phenomenon, and isolating the active (R)-enantiomer allows for a more targeted therapeutic effect, which is a key consideration in modern drug development. mdpi.com

Spectroscopic Techniques for Chiral Assignment

The determination of the absolute configuration of chiral molecules is a fundamental aspect of pharmaceutical development. For this compound, electronic circular dichroism (ECD) has been a key spectroscopic technique.

A comprehensive study on the absolute stereochemistry of this compound employed electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) spectroscopy. nih.gov The experimental ECD spectra of this compound were compared with theoretical spectra calculated using time-dependent density functional theory (TDDFT). nih.gov This comparison allowed for an independent confirmation of the (R) absolute configuration of the marketed enantiomer. nih.gov The study highlighted the influence of solvent and temperature on the ECD spectra, indicating a degree of conformational flexibility in the molecule. nih.gov

Researchers conducted a thorough ECD and VCD study of this compound in various solvents and at different temperatures. nih.gov The dependence of the spectra on these conditions pointed to moderate molecular flexibility, a finding that was supported by molecular modeling. nih.gov The accurate reproduction of the experimental ECD spectra by TDDFT calculations provided a reliable and independent confirmation of the (R)-configuration of this compound. nih.gov

High-performance liquid chromatography (HPLC) coupled with a chiral stationary phase is another crucial technique for separating and quantifying the enantiomers of this compound. asianpubs.orgresearchgate.net One method utilized an immobilized amylose-based stationary phase (Chiral pack IA) with a mobile phase consisting of hexane, 2-propanol, triethylamine, and trifluoroacetic acid. asianpubs.org This method achieved a resolution of 2.9 between the (R)- and (S)-enantiomers. asianpubs.orgresearchgate.net The limit of detection and limit of quantification for the (S)-enantiomer were found to be 0.11 µg/mL and 0.34 µg/mL, respectively, demonstrating the method's sensitivity for detecting chiral impurities. asianpubs.orgresearchgate.net

Interactive Data Table: Chiral HPLC Separation of this compound Enantiomers

| Parameter | Value | Reference |

|---|---|---|

| Stationary Phase | Chiral pack IA | asianpubs.org |

| Mobile Phase | Hexane: 2-propanol: triethylamine: trifluoroacetic acid (91:9:0.2:0.1 v/v) | asianpubs.org |

| Flow Rate | 1.1 mL/min | asianpubs.org |

| Resolution (Rs) between enantiomers | 2.9 | asianpubs.orgresearchgate.net |

| LOD for (S)-enantiomer | 0.11 µg/mL | asianpubs.orgresearchgate.net |

| LOQ for (S)-enantiomer | 0.34 µg/mL | asianpubs.orgresearchgate.net |

X-ray Crystallography for Absolute Configuration Confirmation

X-ray crystallography provides the most definitive evidence for the absolute configuration of a chiral molecule. The crystal structure of this compound L(+)-tartrate has been determined from single-crystal X-ray diffraction data. researchgate.net

The analysis confirmed the (R) absolute configuration of the this compound molecule. researchgate.net The crystal structure was determined to be monoclinic, belonging to the P21 space group. researchgate.net The unit cell dimensions at a temperature of 30 K were recorded as a = 9.1759 Å, b = 16.3965 Å, and c = 12.9196 Å, with a β angle of 93.427°. researchgate.net The refinement of 3568 reflections resulted in an R-value of 4.0%. researchgate.net

In the crystal structure of (R)-N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropylaminium (2R,3R)-hydrogen tartrate, the hydrogen tartrate anions form helical chains through O-H···O hydrogen bonds. nih.gov These chains are then linked by the this compound molecules via N-H···O and O-H···O hydrogen bonds, creating separate sheets. nih.gov

Different crystalline forms, or polymorphs, of this compound tartrate have also been identified and characterized by X-ray powder diffraction (XRPD). google.comgoogle.com For instance, Form I is characterized by prominent peaks at 2θ values of approximately 11.9, 13.6, 14.2, 15.9, 16.9, 18.4, 18.8, 20.4, 22.0, 23.9, 25.4, 26.3, and 29.8 degrees. google.comgoogle.com Other forms, such as Form II, Form III, and Form IV, have also been described, each with a unique XRPD pattern. google.comgoogle.com

Interactive Data Table: Crystallographic Data for this compound L(+)-tartrate

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P21 | researchgate.net |

| Temperature | 30 K | researchgate.net |

| a | 9.1759 Å | researchgate.net |

| b | 16.3965 Å | researchgate.net |

| c | 12.9196 Å | researchgate.net |

| β | 93.427° | researchgate.net |

| R-value | 4.0% | researchgate.net |

Structure Activity Relationship Sar Studies and Rational Drug Design Principles for Tolterodina

Elucidation of Pharmacophoric Requirements for Muscarinic Receptor Binding

The interaction of tolterodine (B1663597) with muscarinic receptors is dictated by key structural features, or pharmacophores, that are essential for its antagonist activity. Tolterodine and its primary active metabolite, 5-hydroxymethyl tolterodine, both exhibit high specificity for muscarinic receptors. drugbank.compfizer.comfda.gov This specificity arises from a molecular structure finely tuned for the receptor's binding pocket.

The fundamental pharmacophoric elements of tolterodine include:

Aromatic Rings: Tolterodine possesses two phenyl rings. One is substituted with a hydroxyl and a methyl group, while the other is unsubstituted. These rings are crucial for establishing hydrophobic and van der Waals interactions within the receptor binding site.

Hydroxyl Group: The phenolic hydroxyl group is a key feature, contributing to the binding affinity through hydrogen bonding with specific amino acid residues in the receptor.

Tertiary Amine: A basic, nitrogen-containing group, specifically a diisopropylamino group, is essential for forming an ionic bond with a conserved aspartate residue in the transmembrane domain of the muscarinic receptors. This interaction is a hallmark of most muscarinic antagonists.

Chiral Center: Tolterodine has a chiral center, and it is the (R)-enantiomer that is marketed, indicating a degree of stereoselectivity in its interaction with the receptor. nih.gov

After oral administration, tolterodine is metabolized in the liver to form the 5-hydroxymethyl derivative. drugbank.compfizer.comfda.gov This metabolite shows a similar antimuscarinic activity to the parent compound and contributes significantly to the therapeutic effect. ncats.iodrugbank.comfda.gov Both tolterodine and its active metabolite show negligible affinity for other neurotransmitter receptors, highlighting their specificity. drugbank.comfda.gov

Design and Synthesis of Tolterodine Analogues for SAR Exploration

The exploration of tolterodine's SAR has been advanced through the systematic design and synthesis of various analogs. This process involves modifying specific chemical moieties of the parent molecule and observing the resulting changes in pharmacological activity.

Systematic Modification of Chemical Moieties and their Pharmacological Consequences

SAR studies have revealed critical insights into how molecular modifications impact efficacy. For instance, it has been established that for potent muscarinic antagonists in this chemical class, at least one of the R1 or R2 groups should be a heterocyclic or carbocyclic ring. gpatindia.com The distance between the substituted carbon atoms on the rings is also critical, with a two-carbon separation yielding maximum potency. gpatindia.com

Modifications to the R3 group, which can be a hydrogen, hydroxyl, hydroxymethyl, or amide, have been shown to influence the compound's potency. gpatindia.com The nature of the substituent on the nitrogen atom is also a key determinant of activity; it can be a quaternary ammonium (B1175870) salt or a tertiary amine with various alkyl groups. gpatindia.com

A notable example of a synthesized analog is fesoterodine, which is a prodrug of the active metabolite of tolterodine, 5-hydroxymethyl tolterodine (5-HMT). nih.gov Fesoterodine was developed by creating ester analogues of 5-HMT to improve its biopharmaceutical profile. nih.gov While 5-HMT has similar antimuscarinic activity to tolterodine, it has a lower lipophilicity, which can affect its permeability across biological membranes. nih.gov

Optimization for Receptor Selectivity and Potency in Preclinical Models

A primary goal in the development of tolterodine analogs has been to enhance selectivity for the M3 muscarinic receptor subtype, which is predominantly responsible for bladder contraction, over the M2 subtype, which is involved in cardiac function. ncats.ionih.gov Achieving this selectivity is challenging due to the high degree of homology in the orthosteric binding sites among muscarinic receptor subtypes. nih.govpnas.org

Preclinical studies have shown that tolterodine itself exhibits a degree of functional selectivity for the urinary bladder over salivary glands in vivo. nih.gov However, this selectivity is not attributed to a high affinity for a single receptor subtype but rather a more complex tissue-selective effect. nih.gov

The development of M3-selective antagonists has been pursued through structure-based design, exploiting subtle differences in the amino acid sequences of the M2 and M3 receptor binding pockets. nih.gov For example, a single amino acid difference between the M2 and M3 receptors has been targeted to design antagonists with significantly higher affinity for M3. nih.gov This approach has led to the development of compounds with up to 100-fold selectivity for M3 over M2 in affinity and over 1,000-fold selectivity in vivo in preclinical models. nih.gov

Table 1: Pharmacological Data of Tolterodine and Related Compounds

| Compound | Target(s) | Activity | Potency (Ki) | Selectivity Profile |

| Tolterodine | Muscarinic M2 & M3 Receptors | Antagonist | M2: ~1.6-6.7 nM, M3: ~2.7-4.0 nM ncats.ioresearchgate.net | Non-selective between M2 and M3 researchgate.net |

| 5-Hydroxymethyl tolterodine (5-HMT) | Muscarinic Receptors | Antagonist | Similar to Tolterodine fda.govnih.gov | Similar to Tolterodine nih.gov |

| Oxybutynin (B1027) | Muscarinic M2 & M3 Receptors | Antagonist | M2: ~2.8-6.7 nM, M3: ~0.62-0.67 nM researchgate.net | ~10-fold selective for M3 over M2 researchgate.net |

| Fesoterodine | Muscarinic Receptors (as 5-HMT) | Prodrug/Antagonist | N/A (Prodrug) | N/A (Prodrug) |

This table is interactive. Click on the headers to sort the data.

Application of Computational Chemistry and Molecular Modeling in SAR

Computational techniques have become indispensable tools in the rational design of drugs, including the exploration of tolterodine's SAR. These methods provide insights into the molecular interactions between a ligand and its receptor, guiding the synthesis of more potent and selective compounds.

Quantitative Structure-Activity Relationships (QSAR) Modeling

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for tolterodine are not extensively detailed in the provided search results, the principles of QSAR are highly relevant to its development. For instance, QSAR can be used to analyze how physicochemical properties, such as hydrophobicity and electronic effects of substituents, influence the binding affinity of tolterodine analogs to muscarinic receptors. researchgate.net

Ligand-Based and Structure-Based Drug Design Approaches

Both ligand-based and structure-based drug design strategies have been instrumental in the development of muscarinic receptor antagonists.

Ligand-Based Drug Design: This approach relies on the knowledge of molecules that bind to the target receptor. Pharmacophore models can be generated from the 3D structures of known active compounds. acs.org These models define the essential spatial arrangement of chemical features required for activity and can be used to screen large compound libraries for new potential ligands. acs.org

Structure-Based Drug Design: This method utilizes the three-dimensional structure of the target receptor, often determined by X-ray crystallography or cryo-electron microscopy. nih.govresearchgate.net By visualizing the binding pocket, medicinal chemists can design molecules that fit precisely and interact favorably with key amino acid residues. nih.gov Molecular docking simulations are a key component of this approach, predicting the binding pose and affinity of a ligand to a receptor. nih.govnih.gov This has been particularly important in designing M3-selective antagonists by targeting non-conserved residues in the binding site. nih.govresearchgate.net

The integration of these computational methods with traditional synthetic chemistry has significantly accelerated the discovery and optimization of muscarinic receptor antagonists like tolterodine, leading to improved therapies for conditions such as overactive bladder.

Molecular Dynamics Simulations to Predict Ligand-Receptor Interactions

Molecular dynamics (MD) simulations are powerful computational tools that provide insights into the dynamic interactions between a ligand, such as tolterodine, and its receptor at an atomic level. These simulations model the movement of atoms and molecules over time, governed by the principles of classical mechanics. By simulating the physical motions of the ligand-receptor complex, MD can predict binding conformations, calculate binding free energies, and identify key amino acid residues that are crucial for the interaction. While detailed MD simulation studies specifically focused on tolterodine's interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs) are not extensively reported in publicly available literature, the principles of such studies and the expected interactions can be inferred from research on other muscarinic antagonists and the known binding characteristics of tolterodine.

The primary therapeutic action of tolterodine is achieved through its competitive antagonism at muscarinic receptors. drugbank.com Both tolterodine and its active metabolite, 5-hydroxymethyltolterodine, bind to these receptors, leading to an inhibition of bladder contraction and a decrease in detrusor pressure. drugbank.com Radioligand binding studies have determined the affinity of tolterodine for the five human muscarinic receptor subtypes (M1-M5), as shown in the table below.

| Receptor Subtype | Ki (nM) |

|---|---|

| M1 | 3.0 - 5.0 |

| M2 | 3.0 - 5.0 |

| M3 | 3.0 - 5.0 |

| M4 | 3.0 - 5.0 |

| M5 | 3.0 - 5.0 |

Data sourced from reference auajournals.org

As the data indicates, tolterodine is a non-selective muscarinic antagonist, exhibiting similar high affinity for all five receptor subtypes. auajournals.org This lack of selectivity is a key characteristic that MD simulations would aim to explain at a molecular level.

An MD simulation of the tolterodine-muscarinic receptor complex would typically involve several key steps. Initially, a three-dimensional model of the receptor, often based on a crystal structure or a homology model, is placed in a simulated physiological environment, including water molecules and ions. Tolterodine is then "docked" into the receptor's binding site. The simulation then calculates the forces between all atoms in the system and uses these to predict their movements over a specific timeframe, often on the scale of nanoseconds to microseconds.

The results of such a simulation would be expected to reveal several key aspects of the interaction: